molecular formula C18H19N5O2 B2457880 2-(1H-imidazol-1-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone CAS No. 1903048-91-8

2-(1H-imidazol-1-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone

Cat. No.: B2457880
CAS No.: 1903048-91-8
M. Wt: 337.383
InChI Key: WTWSRUCGFNNSOW-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Properties

IUPAC Name

2-imidazol-1-yl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13-20-18(25-21-13)16-10-23(17(24)11-22-8-7-19-12-22)9-15(16)14-5-3-2-4-6-14/h2-8,12,15-16H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWSRUCGFNNSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-imidazol-1-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone (hereafter referred to as "the compound") is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is C19H22N6O2C_{19}H_{22}N_{6}O_{2}, with a molecular weight of approximately 362.42 g/mol.

The biological activity of the compound is primarily attributed to its interaction with specific cellular targets involved in cancer progression and other diseases.

Anticancer Activity

Research indicates that compounds containing imidazole and oxadiazole groups often exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines using assays such as MTT and clonogenic assays.

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits cell proliferation in several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)7.3 ± 0.4Induction of apoptosis and cell cycle arrest
Panc-1 (Pancreatic Cancer)10.2 ± 2.6Inhibition of PI3K/AKT signaling pathway

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit critical signaling pathways involved in tumor growth.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Triple-Negative Breast Cancer : A study examined the effects of compounds similar to the target compound on MDA-MB-231 cells, revealing significant reductions in cell viability and colony formation at low concentrations (1-2 µM) .
  • Pancreatic Cancer Spheroids : Research involving pancreatic cancer spheroids showed that treatment with the compound led to reduced viability and disrupted colony growth, indicating its potential as a therapeutic agent in solid tumors .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data for this specific compound is limited, related studies suggest favorable absorption characteristics and moderate metabolic stability. Toxicological assessments have indicated a need for further investigation into potential side effects, particularly regarding liver toxicity, which is common in many drug candidates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-imidazol-1-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone?

  • Methodological Answer :

  • Step 1 : Start with precursor imidazole derivatives (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) and react with aromatic carbonyl compounds using tetrakis(dimethylamino)ethylene (TDAE) as a catalyst to form intermediates .
  • Step 2 : Introduce the oxadiazole moiety via cyclization reactions. For example, reflux α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid to form pyrazole-oxadiazole hybrids .
  • Step 3 : Purify intermediates via recrystallization (ethanol or isopropyl alcohol) and confirm purity using HPLC or NMR .
  • Key Considerations : Optimize solvent choice (e.g., ethanol vs. acetic acid) and reaction time (4–6 hours) to minimize byproducts .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry. For example, imidazole protons typically resonate at δ 7.2–8.5 ppm, while oxadiazole protons appear downfield .
  • X-ray Crystallography : Resolve crystal structures to validate pyrrolidine ring conformation and oxadiazole-imidazole spatial orientation .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for ethanone) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/O percentages to confirm purity (<0.3% deviation) .

Advanced Research Questions

Q. What strategies can optimize the synthesis yield of this compound under varying reaction conditions?

  • Methodological Answer :

  • Catalyst Screening : Test TDAE, palladium complexes, or acid catalysts (e.g., H2_2SO4_4) to accelerate imidazole-arylethanol coupling .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol, acetic acid). DMF may enhance oxadiazole cyclization efficiency .
  • Temperature Gradients : Perform reactions at 60–100°C to balance reaction rate and thermal decomposition risks .
  • Real-Time Monitoring : Use HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How to resolve discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate antimicrobial activity using CLSI guidelines (Clinical and Laboratory Standards Institute) for MIC (Minimum Inhibitory Concentration) determination .
  • Structural Analog Comparison : Compare activity against analogs like 1-(1,2-dimethyl-1H-imidazol-4-yl)ethanone (PubChem CID: [4]) to isolate the oxadiazole-pyrrolidine moiety’s contribution .
  • Control for Degradation : Stabilize samples with continuous cooling during bioassays to prevent organic compound degradation, as noted in hyperspectral imaging (HSI) studies .

Q. What computational methods predict the compound's interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model binding with enzymes like CYP450 or bacterial dihydrofolate reductase. Reference docking poses from thiazole-triazole analogs (e.g., compound 9c in ).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding free energy (ΔG) and hydrogen bond persistence .
  • QSAR Modeling : Corinate substituent electronic parameters (Hammett σ) with bioactivity to design optimized derivatives .

Q. How to design experiments to assess structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Variable Substituent Libraries : Synthesize analogs with modified oxadiazole (e.g., 3-ethyl instead of 3-methyl) or pyrrolidine (4-fluorophenyl vs. 4-bromophenyl) groups .
  • Biological Profiling : Test analogs against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria to map substituent effects on antimicrobial potency .
  • Spectroscopic SAR : Use 19^{19}F NMR (if fluorinated analogs are synthesized) to monitor electronic effects on reactivity .

Data Contradiction Analysis

  • Example : Conflicting reports on anti-inflammatory activity may arise from degradation during assays (as in ) or varied cell lines (e.g., RAW 264.7 vs. THP-1). Mitigate by standardizing storage conditions (-80°C with desiccants) and validating assays across multiple models .

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